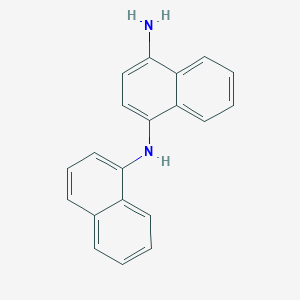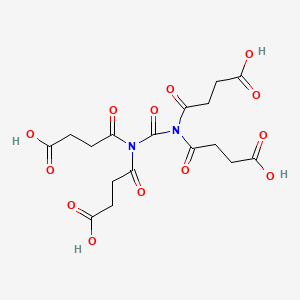
4,4',4'',4'''-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. Its chemical formula is C20H24N2O12.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) typically involves multi-step organic reactions. One common method is the condensation reaction between succinic anhydride and a suitable amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity and function. The specific pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound has a similar oxobutanoic acid structure but differs in its substituents.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another similar compound with a methoxy group instead of the carbonyldinitrilo moiety.
Uniqueness
4,4’,4’‘,4’‘’-(Carbonyldinitrilo)tetrakis(4-oxobutanoic acid) is unique due to its multiple oxobutanoic acid groups linked by a carbonyldinitrilo moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
75334-27-9 |
|---|---|
Molecular Formula |
C17H20N2O13 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-[bis(3-carboxypropanoyl)carbamoyl-(3-carboxypropanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O13/c20-9(1-5-13(24)25)18(10(21)2-6-14(26)27)17(32)19(11(22)3-7-15(28)29)12(23)4-8-16(30)31/h1-8H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
GIKWLJJYOUZRSH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)N(C(=O)CCC(=O)O)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


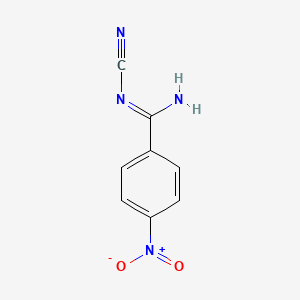
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
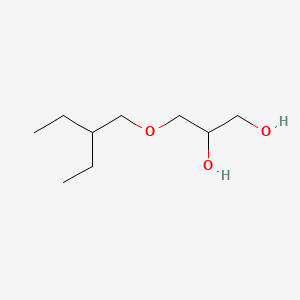

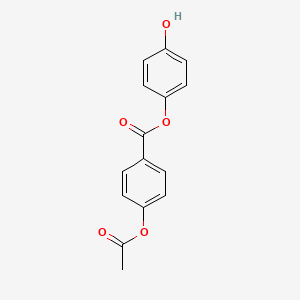
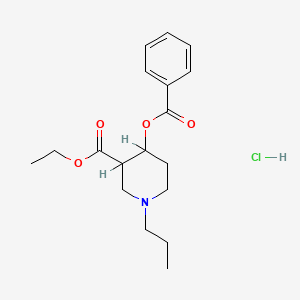
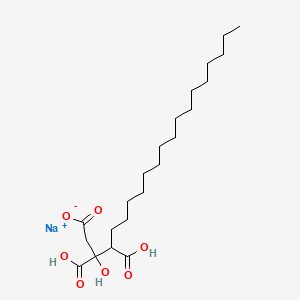
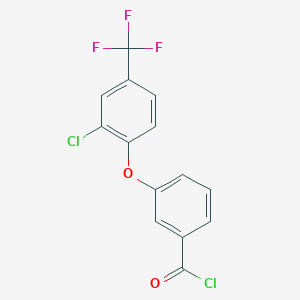
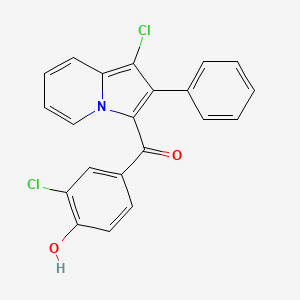
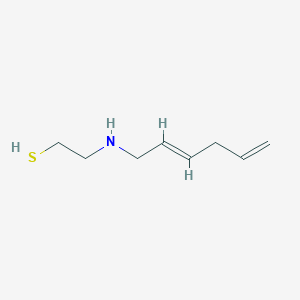
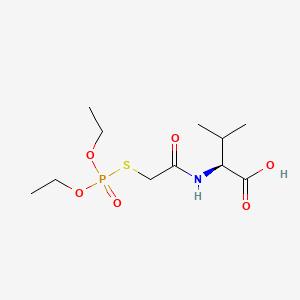
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

